![molecular formula C20H19NO5S B7468520 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid, also known as PSB-1115, is a chemical compound that has gained significant attention in the scientific research community. This compound has been widely studied for its potential application in the treatment of various diseases, including cancer and inflammation. In
Mécanisme D'action
The mechanism of action of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of HDAC, which can lead to changes in gene expression. In addition, 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes it a potential treatment option for inflammatory diseases. However, one of the limitations of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. One area of research is the development of more efficient synthesis methods for 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. Another area of research is the identification of the specific molecular targets of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. This will help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid involves the reaction between 2-aminobenzoic acid and 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid as a white solid. The purity of the compound can be achieved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research is its anticancer activity. Studies have shown that 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
2-[(4-propoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-13-26-18-11-12-19(15-8-4-3-7-14(15)18)27(24,25)21-17-10-6-5-9-16(17)20(22)23/h3-12,21H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDGKFPZRCAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

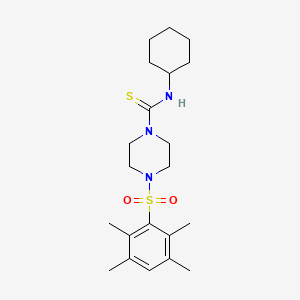
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
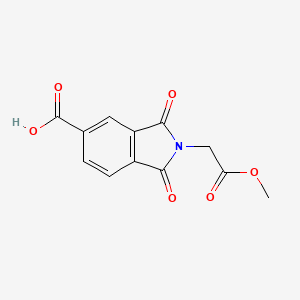
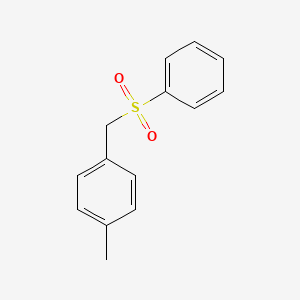
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
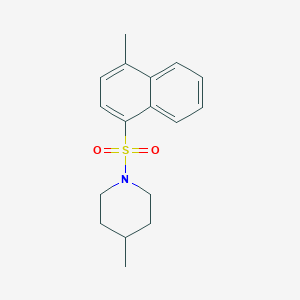
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
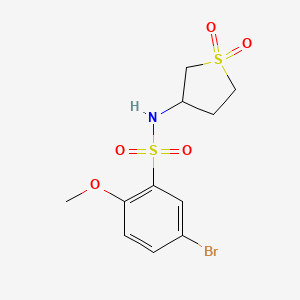
![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)